methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate is a chemical compound known for its significant role in various scientific research fields. It is a potent and selective inhibitor of Wnt/β-catenin signaling, which is crucial in many biological processes, including cell proliferation and differentiation .
Mecanismo De Acción
Target of Action
The primary target of Methyl 3-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoate is β-catenin . β-catenin is a key component of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, it downregulates Wnt/β-catenin target genes . This results in the inhibition of Wnt signaling-dependent proliferation of cancer cells .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The compound’s action results in the suppression of Wnt-dependent cancer growth . It selectively inhibits the proliferation of Wnt-dependent cells while showing little effect on Wnt-independent cells . In vivo studies have shown that it is effective in suppressing the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice .
Análisis Bioquímico
Biochemical Properties
Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate is known to interact with β-catenin, a key protein in the Wnt signaling pathway. This compound binds directly to β-catenin, promoting its ubiquitination and subsequent degradation via the proteasome pathway . By targeting β-catenin, this compound effectively inhibits Wnt signaling-dependent proliferation of cancer cells . The interaction between this compound and β-catenin is highly specific, making it a potent inhibitor of Wnt/β-catenin signaling .
Cellular Effects
This compound has significant effects on various types of cells, particularly cancer cells. It selectively decreases the viability of Wnt-dependent cancer cells while showing minimal effects on Wnt-independent cells and normal human cells . This compound influences cell function by inhibiting T-cell factor (TCF) luciferase reporter activity and suppressing the activation of Wnt target genes . Additionally, this compound induces the degradation of β-catenin, leading to reduced cell proliferation and tumor growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its direct binding to β-catenin. This binding promotes the ubiquitination of β-catenin, targeting it for degradation by the proteasome . By reducing the levels of β-catenin, this compound effectively inhibits the transcription of Wnt target genes, thereby suppressing Wnt signaling-dependent cellular processes . This mechanism highlights the compound’s potential as a therapeutic agent in cancers driven by aberrant Wnt signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of Wnt signaling and reduced tumor growth in in vivo models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that daily intraperitoneal injections of 10-20 mg/kg of the compound effectively suppress the growth of Wnt-dependent tumors in mice . Higher doses may lead to toxic or adverse effects, although the compound exhibits little efficacy against Wnt-independent tumor growth . These findings suggest a dosage-dependent response, with optimal therapeutic effects observed at specific concentrations.
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of β-catenin. The compound interacts with enzymes and cofactors involved in the ubiquitination and proteasomal degradation of β-catenin . This interaction affects metabolic flux and metabolite levels, particularly in cancer cells with active Wnt signaling
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall efficacy and activity . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity . The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the cytoplasm and nucleus . This subcellular localization is essential for its function, as it allows this compound to interact with β-catenin and other biomolecules involved in Wnt signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate typically involves the reaction of 3-aminobenzoic acid with 4-ethoxybenzenesulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of more efficient catalysts and solvents .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, methanol, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as an inhibitor of Wnt/β-catenin signaling, making it valuable in studies related to cell signaling pathways.
Medicine: Investigated for its potential anti-cancer properties due to its ability to inhibit Wnt-dependent cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate
Uniqueness
Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate is unique due to its specific ethoxy group, which may influence its binding affinity and selectivity towards β-catenin compared to other similar compounds .
Propiedades
IUPAC Name |
methyl 3-[(4-ethoxyphenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-14-7-9-15(10-8-14)23(19,20)17-13-6-4-5-12(11-13)16(18)21-2/h4-11,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZMICNXJYSILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.